4-(Chloromethyl)benzyl alcohol

Description

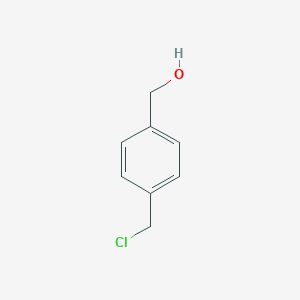

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGALXJIOJZXBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408409 | |

| Record name | 4-(Chloromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16473-35-1 | |

| Record name | 4-(Chloromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloromethyl benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-(Chloromethyl)benzyl alcohol

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 16473-35-1, is a para-substituted aromatic compound featuring both a hydroxymethyl and a chloromethyl group.[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a reactive benzyl chloride moiety and a nucleophilic/hydrogen-bonding alcohol group allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and key synthetic and analytical workflows.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in chemical reactions, designing purification protocols, and ensuring safe handling.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16473-35-1 | [2][3] |

| Molecular Formula | C₈H₉ClO | [1][2][4] |

| Molecular Weight | 156.61 g/mol | [1][2][4] |

| Appearance | White, wooly solid | [5] |

| Melting Point | 58-60 °C | [1][2][5] |

| Boiling Point | 276-285 °C (with decomposition) | [1][5] |

| pKa (Predicted) | 14.27 ± 0.10 | [5] |

| LogP | 1.82 | [1] |

| IUPAC Name | [4-(chloromethyl)phenyl]methanol | [2] |

Solubility Profile

Solubility was determined at standard laboratory conditions.[1]

| Solvent | Solubility ( g/100 mL) |

| Water | 0.12 |

| Ethanol | 22.5 |

| Dichloromethane | 48.9 |

| Hexane | <0.01 |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.[1]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic), δ 4.55 (s, 2H, CH₂Cl), δ 4.45 (s, 2H, CH₂OH) |

| IR Spectroscopy | 3200–3600 cm⁻¹ (Strong, O-H stretch), 750 cm⁻¹ (C-Cl vibration) |

| Mass Spectrometry (GC-MS) | Base peak at m/z 103 (C₇H₇O⁺); secondary fragments at m/z 107 and m/z 43 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Borane Reduction of 4-(Chloromethyl)benzoic Acid

This is a common and high-yielding laboratory-scale synthesis.[1][4]

-

Dissolution: Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Reduction: At room temperature (20°C), add a 1M solution of borane-THF complex (90 mL, 90 mmol) dropwise to the stirred solution.

-

Reaction: Allow the mixture to stir at room temperature for 12 hours to ensure the complete reduction of the carboxylic acid.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will occur.

-

Concentration: Remove the solvents under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by silica gel column chromatography. Elute with a solvent gradient, starting with a 4:1 mixture of hexane/ethyl acetate and gradually increasing the polarity to 3:1, to yield the final product as a colorless solid (typical yield: 96%).[4]

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and assessing the purity of a crystalline solid.[1]

-

Sample Preparation: Accurately weigh 1-3 mg of the purified this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to approximately 80 °C.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak can provide a qualitative indication of purity.

Purity Assessment by Gas Chromatography (GC)

GC is used to determine the purity of the compound and to detect any volatile impurities.[2]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC, which is equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.

-

-

Data Analysis: Purity is calculated based on the relative peak areas in the resulting chromatogram. The main peak corresponding to this compound should be integrated, and its area percentage represents the purity.

Mandatory Visualizations

Synthesis and Analytical Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Standard analytical workflow for compound characterization.

Role in Drug Intermediate Synthesis

This compound is a key building block for more complex molecules. For example, it serves as a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.[1]

Caption: Simplified pathway showing use as a pharmaceutical precursor.

Safety and Handling

This compound is a corrosive substance that requires careful handling to avoid injury.[1][6]

-

GHS Classification: Corrosive (GHS05).

-

Signal Word: Danger.[2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a face shield, and appropriate protective clothing (e.g., Tyvek® suit).[1][6]

-

Handling: Use only within a chemical fume hood with adequate face velocity (≥100 fpm) to prevent inhalation of dust or vapors.[1]

-

Storage: Store in amber glass bottles under an inert atmosphere (nitrogen) at 2–8 °C to maintain stability.[1][5]

References

- 1. This compound (16473-35-1) for sale [vulcanchem.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound [stenutz.eu]

- 4. This compound 99 synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol (CAS: 16473-35-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzyl alcohol, a versatile bifunctional organic compound with significant applications in pharmaceutical and agrochemical synthesis. This document details its chemical and physical properties, spectroscopic data, and critically, provides in-depth experimental protocols for its synthesis and key applications. The reactivity of its two functional groups, a primary alcohol and a benzylic chloride, allows for its use as a crucial intermediate in the synthesis of a range of molecules, including the hematopoietic stem cell mobilizer Plerixafor, various antifungal agents, and the insecticide Chlorfenapyr. Furthermore, its structure is well-suited for application as a linker in prodrug design. This guide aims to be a valuable resource for researchers and professionals in organic synthesis and drug development, providing both foundational knowledge and practical methodologies.

Chemical and Physical Properties

This compound, also known as [4-(chloromethyl)phenyl]methanol, is a white to light yellow crystalline solid or powder.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, is key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16473-35-1 | [1][2][3] |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 58-60 °C | |

| Boiling Point | 276 °C | |

| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |

| InChI | InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |

| SMILES | OCc1ccc(CCl)cc1 |

Spectroscopic Data

The structural features of this compound are well-characterized by standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, aromatic), 7.25 (d, 2H, aromatic), 4.55 (s, 2H, CH₂Cl), 4.45 (s, 2H, CH₂OH) | [2] |

| IR Spectroscopy | Strong O-H stretch at 3200–3600 cm⁻¹, C-Cl vibration at 750 cm⁻¹ | [2] |

| Mass Spectrometry (GC-MS) | Base peak at m/z 103 (C₇H₇O⁺), secondary fragments at m/z 107 and m/z 43. | [2] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the reduction of 4-(chloromethyl)benzoic acid being a common laboratory-scale method.

Experimental Protocol: Borane-THF Reduction of 4-(Chloromethyl)benzoic acid

This protocol describes a high-yield synthesis of this compound.[2][3]

Materials:

-

4-(Chloromethyl)benzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

1M Borane-THF solution

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 20°C.

-

Slowly add 1M borane-THF solution (90 mL, 90 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

After 12 hours, quench the reaction by the slow addition of methanol (50 mL).

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (from 4:1 to 3:1).

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a colorless solid.

Applications in Synthesis

The dual reactivity of this compound makes it a valuable building block for a variety of important molecules.

Pharmaceutical Intermediate

This compound is a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.[1] The synthesis involves the coupling of two cyclam rings with a 1,4-phenylenebis(methylene) linker derived from this compound.

The alcohol moiety of this compound can be utilized in Mitsunobu reactions with triazole moieties to synthesize antifungal agents.[1]

Experimental Protocol: General Mitsunobu Reaction

This protocol outlines the general steps for a Mitsunobu reaction, which can be adapted for the synthesis of triazole-containing antifungal agents using this compound.

Materials:

-

This compound

-

A triazole derivative (nucleophile)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the triazole derivative (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

The structure of this compound is analogous to linkers used in prodrug design, where the benzyl alcohol moiety can be esterified with a drug molecule.[1] The chloromethyl group offers a site for further modification. A common application is the acetylation to form 4-(chloromethyl)benzyl acetate, which can enhance bioavailability.[1]

Experimental Protocol: Synthesis of 4-(Chloromethyl)benzyl Acetate

This protocol describes the esterification of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography if necessary.

Agrochemical Synthesis

This compound serves as a foundational molecule for agrochemicals such as the insecticide Chlorfenapyr.[1]

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.

Table 3: Safety Information for this compound

| Hazard Information | Precautionary Measures | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Store in a cool, dry place away from incompatible materials.

-

Keep under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term storage.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key component in the production of pharmaceuticals and agrochemicals. The experimental protocols and data presented in this guide provide a solid foundation for its safe and effective use in a research and development setting. As new synthetic methodologies and applications continue to be explored, the importance of this compound in the field of chemical synthesis is likely to grow.

References

Spectroscopic Analysis of 4-(Chloromethyl)benzyl alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-(Chloromethyl)benzyl alcohol (CAS No: 16473-35-1), a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a logical workflow for analysis.

Chemical Structure and Properties

-

IUPAC Name: [4-(Chloromethyl)phenyl]methanol

-

Appearance: White, wooly solid[4]

-

Melting Point: 58-60 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 | d | 2H | Aromatic (Ha) |

| 7.25 | d | 2H | Aromatic (Hb) |

| 4.55 | s | 2H | -CH₂Cl |

| 4.45 | s | 2H | -CH₂OH |

Solvent: CDCl₃

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | C-OH (quaternary) |

| 137.0 | C-CH₂Cl (quaternary) |

| 128.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 64.7 | -CH₂OH |

| 45.9 | -CH₂Cl |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H stretch (broad) | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (-CH₂) |

| 1610, 1500, 1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Primary alcohol |

| 800-600 | C-Cl stretch | Alkyl halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Ion | Relative Intensity |

| 158/156 | [M]⁺ | Low |

| 121 | [M-Cl]⁺ | Moderate |

| 107 | [M-CH₂OH]⁺ | High |

| 103 | [C₇H₇O]⁺ | Base Peak |

| 77 | [C₆H₅]⁺ | High |

Ionization Method: Electron Ionization (EI)

The molecular ion peak appears as a doublet at m/z 156 and 158, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or dichloromethane) if coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole) and record the mass-to-charge ratio (m/z) and relative abundance of each ion.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility Profile of 4-(Chloromethyl)benzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzyl alcohol is a bifunctional organic compound featuring both a hydroxymethyl and a chloromethyl group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical and chemical entities. A thorough understanding of its solubility in different organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1][] |

| Molecular Weight | 156.61 g/mol | [1][] |

| Melting Point | 58-60 °C | [1][3] |

| Boiling Point | 276 °C | [3] |

| Appearance | White, wooly solid | [3] |

Solubility Data

Contradictory information exists regarding its solubility in water. One source describes it as a "colorless, water-soluble organic solvent", while another states it is "not soluble in water". For a structurally related compound, 4-chlorobenzyl alcohol, its solubility in water is reported as 2.5 mg/ml at 20°C[4]. The parent compound, benzyl alcohol, has a solubility of 4 g/100 mL in water and is miscible with alcohols and diethyl ether[5][6].

Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents. A summary of its expected qualitative solubility is provided in Table 2.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity (Relative) | Expected Solubility | Rationale |

| Methanol | High | Soluble | The presence of the hydroxyl group in this compound allows for hydrogen bonding with methanol. |

| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. The related 4-chlorobenzyl alcohol is soluble in ethanol[7]. |

| Acetone | Medium-High | Soluble | Acetone is a polar aprotic solvent that can interact with the polar groups of the solute. Benzyl alcohol is miscible with acetone[5][6]. |

| Ethyl Acetate | Medium | Moderately Soluble | Ethyl acetate is a moderately polar solvent. |

| Dichloromethane | Medium | Moderately Soluble | Dichloromethane is a common solvent for many organic compounds. |

| Toluene | Low | Sparingly Soluble | As a nonpolar solvent, toluene is less likely to effectively solvate the polar functional groups of this compound. Benzyl alcohol is miscible with benzene, a similar aromatic hydrocarbon[5]. |

| Hexane | Low | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Record the weight of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

Logical Workflow for Solubility Assessment

The process of determining and utilizing solubility information can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial assessment to the application of solubility data.

Caption: Workflow for Solubility Assessment and Application.

Signaling Pathways and Experimental Workflows

No specific signaling pathways are directly associated with the solubility of this compound. However, the experimental workflow for determining solubility is a critical logical process for researchers. The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While precise quantitative solubility data for this compound in various organic solvents is currently lacking in the public domain, its structural features suggest good solubility in polar organic solvents. The provided qualitative assessment and detailed experimental protocol offer a solid foundation for researchers and drug development professionals. The logical workflows presented can guide the systematic determination and application of solubility data, which is essential for optimizing synthetic routes, purification processes, and the development of final formulations. It is recommended that researchers determine the solubility of this compound in their specific solvent systems using the outlined experimental protocol to ensure accurate and reliable results for their applications.

References

- 1. chembk.com [chembk.com]

- 3. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]

- 4. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 7. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzyl alcohol, a versatile bifunctional organic compound. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, makes it a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and advanced materials.

Core Molecular and Physical Properties

This compound, with the IUPAC name [4-(chloromethyl)phenyl]methanol, is a para-substituted aromatic compound. The presence of both a hydroxymethyl and a chloromethyl group allows for selective chemical modifications at two distinct sites.

| Property | Value |

| Molecular Formula | C₈H₉ClO[1][2] |

| Molecular Weight | 156.61 g/mol [1][2] |

| CAS Number | 16473-35-1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58-60 °C |

| Boiling Point | 276 °C |

| InChI Key | OGALXJIOJZXBBP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CO)CCl[1] |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the reduction of 4-(chloromethyl)benzoic acid.

Synthesis via Borane-THF Reduction of 4-(Chloromethyl)benzoic Acid [1][2][3]

This procedure details the reduction of the carboxylic acid functional group to a primary alcohol using a borane-tetrahydrofuran complex.

Materials:

-

4-(Chloromethyl)benzoic acid

-

Anhydrous Tetrahydrofuran (THF)

-

1M Borane-THF solution

-

Methanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a 1M solution of borane-THF in THF (e.g., 90 mL, 90 mmol) dropwise to the stirred solution at 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C to decompose the excess borane.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with a 4:1 ratio and moving to 3:1) to yield this compound as a colorless solid.

Synthetic Applications and Reaction Pathways

This compound is a key building block in the synthesis of more complex molecules. For example, it serves as a precursor for prodrugs, where the alcohol functionality is modified to enhance properties such as bioavailability.[1] A straightforward example is its acetylation to form 4-(chloromethyl)benzyl acetate.

Caption: Acetylation of this compound.

This reaction pathway highlights the utility of this compound in modifying the alcohol group while leaving the chloromethyl group available for subsequent reactions, a common strategy in multi-step organic synthesis. This compound is also a precursor in the synthesis of the stem cell mobilizer, Plerixafor, and various antifungal agents.[1]

References

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)benzyl alcohol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzyl alcohol is a key bifunctional intermediate in organic synthesis, widely utilized in the pharmaceutical and materials science sectors. Its structure, featuring both a reactive chloromethyl group and a hydroxymethyl group on a benzene ring, allows for sequential and selective chemical modifications, making it a valuable building block for complex molecules. This technical guide provides a comprehensive overview of various synthetic routes to this compound, focusing on the selection of starting materials and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to provide a clear understanding of the chemical transformations.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several commercially available starting materials. The choice of a particular route often depends on factors such as the availability and cost of the precursor, the desired scale of the reaction, and the required purity of the final product. The most common synthetic strategies are outlined below.

From 4-(Chloromethyl)benzoic Acid

The reduction of 4-(chloromethyl)benzoic acid is a direct and high-yielding method for the synthesis of this compound. This is one of the most frequently reported and efficient laboratory-scale preparations.

Reaction Scheme:

Figure 1: Synthesis of this compound from 4-(Chloromethyl)benzoic Acid.

Experimental Protocol:

A solution of 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) is prepared in a flask under an inert atmosphere. To this solution, a 1M solution of borane-THF complex in THF (90 mL, 90 mmol) is added dropwise at room temperature (20°C).[1] The reaction mixture is stirred for 12 hours. After completion, the reaction is carefully quenched by the dropwise addition of methanol (50 mL). The solvents are then removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (4:1 to 3:1), to yield this compound as a colorless solid.[1]

From p-Toluic Acid

A two-step synthesis starting from p-toluic acid provides an alternative route. This pathway involves the initial chlorination of the benzylic methyl group followed by the reduction of the carboxylic acid.

Reaction Scheme:

Figure 2: Two-step synthesis from p-Toluic Acid.

Experimental Protocols:

-

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid from p-Toluic Acid p-Toluic acid (272 parts by weight) is dissolved in chlorobenzene (750 parts by weight) at 100°C. Elemental chlorine is introduced into the solution under UV irradiation. The reaction is monitored by measuring the formation of hydrochloric acid, and is stopped upon the formation of 71 parts by weight of HCl. The reaction mixture is then cooled to approximately 0°C to precipitate the product. The solid is filtered, washed with petroleum ether, and dried to yield 4-(chloromethyl)benzoic acid.

-

Step 2: Reduction of 4-(Chloromethyl)benzoic Acid The 4-(chloromethyl)benzoic acid obtained from Step 1 is then reduced to this compound using the borane-THF complex as described in the previous section.

From 4-Methylbenzyl Alcohol

This synthetic approach involves the direct chlorination of the benzylic methyl group of 4-methylbenzyl alcohol.

Reaction Scheme:

Figure 3: Synthesis from 4-Methylbenzyl Alcohol.

Experimental Protocol:

To a solution of 4-methylbenzyl alcohol (10 mmol) in a suitable solvent such as dichloromethane (20 mL), a chlorinating agent like thionyl chloride (12 mmol) is added dropwise at 0°C, often with a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).[2] The reaction mixture is stirred at room temperature for 1 hour, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched by pouring it into a saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

From Terephthalaldehyde

A multi-step synthesis starting from terephthalaldehyde is also a viable option. This route involves the selective mono-reduction of one aldehyde group to a hydroxyl group, followed by the conversion of the remaining aldehyde group to a chloromethyl group, and finally, reduction of the second aldehyde. A more direct approach involves selective mono-reduction followed by chlorination of the resulting benzyl alcohol.

Reaction Scheme:

Figure 4: Multi-step synthesis from Terephthalaldehyde.

Experimental Protocols:

-

Step 1: Selective Mono-reduction of Terephthalaldehyde In a pressure vessel, terephthalaldehyde (0.10 mole) is mixed with 5% palladium on carbon (0.200 g), water (60 mL), and ethanol (140 mL). A catalytic amount of sodium hydroxide is added. The vessel is pressurized with hydrogen gas (45 p.s.i.g.) and shaken at 25°C until one molar equivalent of hydrogen is consumed. The catalyst is then removed by filtration.

-

Step 2: Conversion of 4-(Hydroxymethyl)benzaldehyde to this compound The intermediate, 4-(hydroxymethyl)benzaldehyde, would then need to be converted to the final product. This would involve the reduction of the remaining aldehyde group to a hydroxyl group and the chlorination of one of the hydroxyl groups. A more direct, though potentially less selective, route would be the direct chlorination of 4-(hydroxymethyl)benzaldehyde to yield 4-(chloromethyl)benzoyl chloride, followed by reduction. A general procedure for the chlorination of a benzyl alcohol, as described for the synthesis from 4-methylbenzyl alcohol, can be adapted for the conversion of the hydroxyl group of 4-(hydroxymethyl)benzaldehyde to a chloromethyl group, followed by reduction of the aldehyde.

From 4-(Hydroxymethyl)benzoic Acid

Starting from 4-(hydroxymethyl)benzoic acid, the synthesis requires two key transformations: the chlorination of the benzylic alcohol and the reduction of the carboxylic acid. The order of these steps can be varied.

Reaction Scheme (Route A: Chlorination then Reduction):

Figure 5: Synthesis from 4-(Hydroxymethyl)benzoic Acid (Route A).

Experimental Protocols:

-

Route A: Chlorination followed by Reduction

-

Step 1: Chlorination of 4-(Hydroxymethyl)benzoic Acid A general procedure for the conversion of a benzyl alcohol to a benzyl chloride using a reagent like thionyl chloride can be applied.[2]

-

Step 2: Reduction of 4-(Chloromethyl)benzoic Acid The resulting 4-(chloromethyl)benzoic acid is then reduced to the final product using a borane-THF complex, as previously detailed.[1]

-

-

Route B: Reduction followed by Chlorination This would involve the initial reduction of the carboxylic acid group of 4-(hydroxymethyl)benzoic acid to yield 1,4-benzenedimethanol, followed by selective mono-chlorination of one of the hydroxyl groups. Achieving high selectivity in the mono-chlorination step can be challenging.

Quantitative Data Summary

The following table summarizes the quantitative data for the most direct and well-documented synthetic route. Data for multi-step syntheses are often not reported as an overall yield and can vary significantly depending on the efficiency of each step.

| Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 4-(Chloromethyl)benzoic Acid | 1M Borane-THF in THF | 12 hours | 20 | 96 | [1] |

Conclusion

The synthesis of this compound can be accomplished through various pathways, with the reduction of 4-(chloromethyl)benzoic acid being the most efficient and high-yielding method for laboratory-scale preparations. For larger-scale synthesis or when considering precursor cost and availability, multi-step routes starting from p-toluic acid, 4-methylbenzyl alcohol, terephthalaldehyde, or 4-(hydroxymethyl)benzoic acid are viable alternatives. The selection of the optimal synthetic strategy will depend on a careful evaluation of the factors mentioned, including yield, cost, and scalability, tailored to the specific needs of the research or development project. This guide provides the foundational information required for making an informed decision on the most suitable starting material and methodology.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 4-(Chloromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzyl alcohol is a bifunctional organic compound of significant interest in synthetic chemistry, serving as a versatile building block in the pharmaceutical, polymer, and materials science sectors. Its reactivity is characterized by two key functional groups: a primary alcohol and a benzylic chloride. The chloromethyl group, in particular, imparts a pronounced electrophilic character to the benzylic carbon, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the electrophilic reactivity of this compound, detailing its reaction mechanisms, relevant kinetic data for analogous systems, and specific experimental protocols. Furthermore, it visualizes key reaction pathways and logical relationships to provide a clear and practical understanding of its chemical behavior.

Core Concepts of Electrophilic Reactivity

The electrophilic nature of this compound is centered at the benzylic carbon of the chloromethyl group. This reactivity is a consequence of the carbon-chlorine bond's polarity and the ability of the benzene ring to stabilize the transition states and intermediates of nucleophilic substitution reactions. The presence of the electron-withdrawing, yet resonance-stabilizing, phenyl group, and the para-substituted hydroxymethyl group, modulates the reactivity of this electrophilic center.

Nucleophilic Substitution Mechanisms: Sₙ1 vs. Sₙ2

The reaction of this compound with nucleophiles can proceed through two primary mechanisms: bimolecular nucleophilic substitution (Sₙ2) and unimolecular nucleophilic substitution (Sₙ1).

-

Sₙ2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon simultaneously as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary benzylic halides like this compound, the Sₙ2 pathway is sterically accessible.

-

Sₙ1 Mechanism: This is a two-step reaction involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is subsequently attacked by the nucleophile. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. Benzyl carbocations are stabilized by resonance, with the positive charge delocalized into the benzene ring, making the Sₙ1 pathway a viable alternative, especially in polar protic solvents.

The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature.

Influence of Substituents on Reactivity

The hydroxymethyl (-CH₂OH) group at the para position of this compound influences its electrophilic reactivity. While the hydroxyl group is generally considered weakly electron-withdrawing through induction, its ability to engage in hydrogen bonding and potentially be deprotonated can alter the electronic properties of the benzene ring and, consequently, the reactivity of the benzylic chloride.

Quantitative Reactivity Analysis

While specific kinetic data for the nucleophilic substitution reactions of this compound are not extensively available in the literature, valuable insights can be gleaned from studies on structurally similar substituted benzyl chlorides.

Solvolysis of Substituted Benzyl Chlorides

A study on the solvolysis of a wide range of mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water at 25°C provides a framework for understanding the electronic effects of substituents on reactivity. The first-order rate constants (kₛₒₗᵥ) for these reactions highlight the significant impact of ring substituents on the stability of the carbocation intermediate in Sₙ1-like processes.[1][2]

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C[1][2]

| Substituent(s) | kₛₒₗᵥ (s⁻¹) |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.8 x 10⁻³ |

| H | 3.2 x 10⁻⁶ |

| 4-Chloro | 1.1 x 10⁻⁷ |

| 3-Nitro | 1.1 x 10⁻⁸ |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

This data is for analogous compounds and is presented for comparative purposes.

The electron-donating 4-methoxy group dramatically accelerates the reaction by stabilizing the benzylic carbocation, while electron-withdrawing groups like the nitro group significantly retard the reaction. The -CH₂OH group in this compound is expected to have a mild deactivating effect via induction, suggesting its solvolysis rate would be slightly lower than that of unsubstituted benzyl chloride.

Hammett Plot for Benzyl Chloride Solvolysis

The relationship between substituent electronic effects and reaction rates can be visualized using a Hammett plot. By plotting the logarithm of the relative rate constant (log(k/k₀)) against the Hammett substituent constant (σ), a linear relationship is often observed for a given reaction series. For the solvolysis of benzyl chlorides, a negative slope (ρ value) is indicative of a build-up of positive charge in the transition state, consistent with an Sₙ1 mechanism.

Figure 1: Logical relationship for interpreting a Hammett plot in the context of reaction mechanism.

Experimental Protocols for Electrophilic Reactions

The electrophilic nature of this compound makes it a valuable reagent for introducing the 4-(hydroxymethyl)benzyl moiety into various molecules.

Williamson Ether Synthesis

This method is used to synthesize ethers by reacting an alkoxide with a primary alkyl halide.

Protocol: Synthesis of 4-(Phenoxymethyl)benzyl alcohol

-

Materials: this compound, phenol, potassium carbonate (K₂CO₃), acetone, dichloromethane (DCM), deionized water, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.05 eq) in acetone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

Figure 2: Workflow for the Williamson ether synthesis of 4-(phenoxymethyl)benzyl alcohol.

N-Alkylation of Heterocycles

This compound is an effective alkylating agent for nitrogen-containing heterocycles.

Protocol: N-Alkylation of Pyrazole

-

Materials: this compound, pyrazole, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), deionized water, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.[3]

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]

-

Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Synthesis

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Role in the Synthesis of Plerixafor

Plerixafor is a hematopoietic stem cell mobilizer used in cancer patients.[4][5][6] Its synthesis involves the dialkylation of two cyclam (1,4,8,11-tetraazacyclotetradecane) macrocycles with a bifunctional linker. While the direct precursor is 1,4-bis(bromomethyl)benzene, this reaction pathway illustrates the core electrophilic substitution reaction that this compound readily undergoes.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Plerixafor…………..an immunostimulant used to mobilize hematopoietic stem cells in cancer patients. – All About Drugs [allfordrugs.com]

- 5. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]

An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzyl alcohol (CAS No: 16473-35-1), a versatile bifunctional organic compound. Due to its reactive chloromethyl and hydroxymethyl groups, it serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details its commercial availability, physicochemical properties, established synthesis protocols, and key applications, offering valuable information for professionals in research and development.

Commercial Availability

This compound is readily available from several major chemical suppliers. Purity levels are typically high, with most vendors offering 97% to 99% grades. It is commercially available in quantities ranging from milligrams to grams, suitable for laboratory and research purposes.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Aldrich) | 99% | 1 g, 5 g |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g[1][2] |

| Vulcanchem | - | Inquire for details[3] |

| Amerigo Scientific | 99% | Inquire for details[4] |

| Biosynth | - | Inquire for details[5] |

| ChemicalBook | 99% | 250 mg[6] |

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 16473-35-1[2][5][6][7] |

| Molecular Formula | C₈H₉ClO[2][3][5][6][8] |

| Molecular Weight | 156.61 g/mol [2][3][5][6][7][8] |

| Appearance | White to colorless solid[6][9] |

| Melting Point | 58-60 °C[9] |

| Boiling Point | 276 °C[5][9] |

| IUPAC Name | [4-(chloromethyl)phenyl]methanol[2][3] |

| Synonyms | 1-(Chloromethyl)-4-(hydroxymethyl)benzene, p-(Hydroxymethyl)benzyl chloride[7] |

| Storage Conditions | Store at 2°C - 8°C under inert gas (e.g., Nitrogen)[5][9] |

Synthesis Protocols

The most commonly cited method for synthesizing this compound is the reduction of 4-(chloromethyl)benzoic acid using a borane-tetrahydrofuran complex. This procedure offers a high yield and produces a product of high purity.

This protocol is based on a well-established synthetic route yielding this compound with high efficiency.[3][6][9]

-

Dissolution: Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous tetrahydrofuran (THF, 60 mL).

-

Reduction: Slowly add a 1M solution of borane-THF complex in THF (90 mL, 90 mmol) dropwise to the solution at 20°C.

-

Reaction: Stir the resulting mixture at room temperature overnight to ensure the reaction goes to completion.

-

Quenching: Carefully add methanol (50 mL) to the reaction mixture to quench the excess borane complex.

-

Concentration: Remove the solvents by rotary evaporation under reduced pressure.

-

Purification: Purify the resulting residue using silica gel column chromatography. Elute the column with a solvent gradient of hexane/ethyl acetate (from 4:1 to 3:1) to obtain the final product.

This method typically affords this compound as a colorless solid with a yield of approximately 96%.[3][6]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of drugs such as Plerixafor, a stem cell mobilizer.[3] It is also utilized in creating novel antifungal agents through Mitsunobu reactions and in the development of prodrugs to enhance bioavailability.[3]

-

Agrochemicals: The compound forms the structural basis for pesticides like the insecticide Chlorfenapyr and is used in the synthesis of herbicide safeners that protect crops.[3]

-

Organic Synthesis: It is also used as a starting material for other valuable reagents, such as 4-(chloromethyl)benzyl acetate.[7]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a hazardous substance that requires careful handling.

-

Hazard Classification: It is classified as Skin Corrosive 1B and Eye Damage 1.[8] The primary hazard statement is H314: Causes severe skin burns and eye damage.[7][8]

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[8]

-

-

First Aid: In case of contact, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water while removing contaminated clothing. If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]

This guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional safety protocols.

References

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound (16473-35-1) for sale [vulcanchem.com]

- 4. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | 16473-35-1 | FC171035 [biosynth.com]

- 6. This compound 99 synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(氯甲基)苯甲基醇 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. fishersci.ie [fishersci.ie]

- 9. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]

Stability and Storage of 4-(Chloromethyl)benzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)benzyl alcohol. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for purity assessment.

Core Stability Profile and Storage Conditions

This compound is a solid compound that requires specific storage conditions to maintain its integrity and purity. The primary factors influencing its stability are temperature, moisture, and compatibility with other substances.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Citations |

| Storage Temperature | 2°C - 8°C | To minimize thermal degradation and potential side reactions. | [1] |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation of the benzyl alcohol moiety. | [1] |

| Container | Tightly sealed, amber glass bottles | To protect from moisture and light. | [2] |

| Incompatible Materials | Strong oxidizing agents | Risk of vigorous reaction and degradation. | [3] |

| Handling | In a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coat. | The compound is classified as corrosive and can cause severe skin burns and eye damage. | [3][4] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value | Citations |

| Molecular Formula | C₈H₉ClO | [5] |

| Molecular Weight | 156.61 g/mol | [5] |

| Melting Point | 58-60 °C | |

| Boiling Point | 276 °C | |

| Decomposition Temperature | 285 °C | [2] |

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains both a benzylic alcohol and a benzylic chloride functional group, several degradation pathways can be anticipated under stress conditions. These pathways are analogous to the known reactivity of benzyl alcohols and benzyl halides.

-

Oxidation: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 4-(chloromethyl)benzaldehyde and subsequently 4-(chloromethyl)benzoic acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.[6][7]

-

Hydrolysis: The chloromethyl group is a reactive benzylic halide and can undergo hydrolysis to form 4-(hydroxymethyl)benzyl alcohol. This reaction is likely to be accelerated in the presence of water and at non-neutral pH.

-

Etherification (Self-Condensation): In the presence of acidic or basic catalysts, or at elevated temperatures, intermolecular condensation between two molecules of this compound can occur. This can lead to the formation of a dibenzyl ether derivative, bis(4-(hydroxymethyl)benzyl) ether, through the displacement of the chloride. The formation of dibenzyl ether is a known impurity in reactions involving benzyl alcohol.[8]

-

Polymerization: Under certain conditions, such as heating in the presence of acidic or iron contaminants, benzyl alcohol itself has been observed to polymerize.[6] A similar propensity for polymerization may exist for this compound.

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, potentially leading to radical-mediated processes and the formation of various byproducts.

References

- 1. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]

- 2. This compound 99 synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 8. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-(Chloromethyl)benzyl Alcohol in Advanced Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzyl alcohol is a bifunctional aromatic compound that is emerging as a valuable building block in the field of polymer chemistry. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, offers a dual-pronged approach to the synthesis of advanced polymeric materials. The chloromethyl group can act as an efficient initiator for various polymerization techniques or as a site for post-polymerization modification, while the hydroxyl group can initiate ring-opening polymerizations or be used for subsequent chemical transformations. This technical guide provides a comprehensive overview of the potential applications of this compound in polymer synthesis, including detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate its adoption in research and development.

Core Applications in Polymer Chemistry

The strategic placement of two distinct functional groups on a stable benzene ring makes this compound a versatile tool for polymer chemists. Its primary applications can be categorized as follows:

-

Initiator for Controlled/Living Polymerizations: The benzylic chloride moiety can initiate cationic and controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with well-defined molecular weights and low polydispersity.

-

Chain Transfer Agent: The hydroxyl group can act as a chain transfer agent in certain polymerization reactions, influencing the molecular weight of the resulting polymers.

-

Monomer for Functional Polymers: While less common, the molecule can potentially be used in polycondensation reactions to incorporate its unique functionality into the polymer backbone.

-

Surface Modification of Polymers: this compound can be used to introduce hydroxyl and reactive chloride functionalities onto polymer surfaces, allowing for further derivatization and the tailoring of surface properties.

This compound as an Initiator

Cationic Polymerization

The chloromethyl group of this compound can be activated by a Lewis acid to generate a carbocation, which can then initiate the cationic polymerization of electron-rich monomers like styrenes and vinyl ethers. The presence of the hydroxyl group may require protection depending on the reaction conditions to prevent side reactions.

This protocol is adapted from procedures for benzyl chloride-initiated cationic polymerization.

-

Materials: Styrene (freshly distilled), this compound, Tin(IV) chloride (SnCl₄), Dichloromethane (CH₂Cl₂ - anhydrous), Methanol.

-

Procedure:

-

In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.157 g, 1 mmol) in 20 mL of anhydrous CH₂Cl₂.

-

Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Add freshly distilled styrene (e.g., 10.4 g, 100 mmol) to the cooled solution.

-

Initiate the polymerization by the dropwise addition of a pre-chilled solution of SnCl₄ in CH₂Cl₂ (e.g., 1 M solution).

-

Allow the reaction to proceed for the desired time (e.g., 1-2 hours).

-

Quench the polymerization by adding 5 mL of pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter and dry the resulting polystyrene in a vacuum oven at 60 °C to a constant weight.

-

Characterize the polymer for molecular weight (Mn), polydispersity index (PDI), and end-group functionality.

-

The following table summarizes typical data obtained from cationic polymerizations initiated by benzyl chloride derivatives.

| Initiator System | Monomer | [M]/[I] Ratio | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Benzyl Chloride / SnCl₄ | Styrene | 100 | -15 | 8,500 | 1.8 | Adapted from[1] |

| 4-Methylbenzyl Chloride / TiCl₄ | Isobutylene | 50 | -78 | 5,600 | 1.5 | [2] |

| 2,4,6-Trimethylbenzyl Chloride / TiCl₄ | Isobutylene | 50 | -78 | 6,200 | 1.3 | [2] |

Atom Transfer Radical Polymerization (ATRP)

The chloromethyl group of this compound can also serve as an initiator for ATRP, a controlled radical polymerization technique. This allows for the synthesis of well-defined polymers from a variety of monomers, including styrenes, acrylates, and methacrylates. The hydroxyl group can be retained for further functionalization of the resulting polymer.

This protocol is adapted from procedures for benzyl chloride-initiated ATRP.

-

Materials: Methyl methacrylate (MMA, inhibitor removed), this compound, Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole (anhydrous).

-

Procedure:

-

To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Seal the flask and deoxygenate by three cycles of vacuum and nitrogen backfill.

-

Add MMA (e.g., 10.0 g, 100 mmol), this compound (e.g., 156.6 mg, 1 mmol), and anisole (10 mL) via degassed syringes.

-

Add PMDETA (e.g., 20.8 µL, 0.1 mmol) to the stirred solution.

-

Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).

-

Take samples periodically to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

After the desired conversion is reached, cool the flask to room temperature and expose the solution to air to quench the polymerization.

-

Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in methanol.

-

Dry the polymer in a vacuum oven.

-

The following table presents typical data for ATRP initiated by benzyl chloride-type initiators.

| Initiator | Monomer | [M]/[I]/[Cu]/[L] Ratio | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Benzyl Chloride | Styrene | 100/1/1/2 | 110 | 9,500 | 1.15 | Adapted from ATRP literature |

| Ethyl α-bromoisobutyrate | Methyl Acrylate | 200/1/0.5/0.5 | 60 | 10,200 | 1.07 | [3] |

| Benzyl Chloride | n-Butyl Acrylate | 100/1/1/2 | 90 | 11,000 | 1.20 | Adapted from ATRP literature |

This compound in Surface Modification and Grafting

The dual functionality of this compound makes it an excellent candidate for surface modification of various substrates and for creating polymer brushes via "grafting from" techniques. The alcohol group can be used to anchor the molecule to a surface, leaving the chloromethyl group available to initiate polymerization.

Surface-Initiated ATRP (SI-ATRP)

-

Surface Functionalization:

-

Clean a silicon wafer by sonication in acetone and isopropanol, followed by treatment with piranha solution (H₂SO₄/H₂O₂ 7:3 v/v) to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

-

In a moisture-free environment, immerse the cleaned wafer in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene to create an amine-terminated surface.

-

React the amine-functionalized surface with 4-(chloromethyl)benzoyl chloride (the acid chloride derivative of the alcohol) in the presence of a non-nucleophilic base like triethylamine to immobilize the initiator. Alternatively, the hydroxyl group of this compound can be reacted with a surface isocyanate.

-

-

"Grafting From" Polymerization:

-

Place the initiator-functionalized wafer in a Schlenk flask.

-

Add the monomer (e.g., MMA), solvent (e.g., toluene), CuBr, and ligand (e.g., PMDETA) under an inert atmosphere.

-

Heat the reaction to the desired temperature to initiate the growth of polymer brushes from the surface.

-

After the desired time, remove the wafer, wash thoroughly with a good solvent for the polymer (e.g., THF) to remove any non-grafted polymer, and dry.

-

Characterize the polymer brushes using techniques like ellipsometry (to measure thickness), contact angle measurements, and atomic force microscopy (AFM).

-

| Substrate | Initiator | Monomer | Polymerization Time (h) | Grafted Layer Thickness (nm) | Reference |

| Silicon Wafer | Benzyl Chloride-silane | OEGMA | 4 | 25 | [4] |

| Silica Nanoparticles | Bromoisobutyrate-silane | MMA | 20 | 43 | Adapted from[5] |

| Gold | Thiol-terminated Benzyl Chloride | Styrene | 6 | 30 | Adapted from[6] |

Post-Polymerization Modification

Polymers containing the 4-(chloromethyl)benzyl moiety, either through direct polymerization of a derivative or by using this compound as an initiator, are highly amenable to post-polymerization modification. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

This protocol is based on the modification of poly(vinylbenzyl chloride).

-

Materials: Polymer containing chloromethylbenzyl groups, nucleophile (e.g., sodium azide, an amine, or a thiol), solvent (e.g., DMF or THF).

-

Procedure:

-

Dissolve the polymer in the chosen solvent in a round-bottom flask.

-

Add an excess of the nucleophilic reagent.

-

Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours to ensure complete reaction.

-

Monitor the reaction by ¹H NMR or FTIR spectroscopy, looking for the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the incorporated functional group.

-

Precipitate the modified polymer in a non-solvent (e.g., water or methanol).

-

Filter, wash, and dry the functionalized polymer.

-

Conclusion

This compound is a highly versatile and valuable compound in the polymer chemist's toolkit. Its dual functionality allows for its use as an initiator for both cationic and controlled radical polymerizations, enabling the synthesis of well-defined polymers. Furthermore, its ability to be anchored to surfaces makes it a key component in the fabrication of functional polymer brushes and modified surfaces. The potential for post-polymerization modification of polymers derived from this molecule opens up a vast landscape for the creation of novel materials with tailored properties for a wide range of applications, from drug delivery systems to advanced coatings and electronics. The experimental protocols and data provided in this guide serve as a starting point for researchers to explore the full potential of this compound in their own work.

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Optimization of Aqueous SI-ATRP Grafting of Poly(Oligo(Ethylene Glycol) Methacrylate) Brushes from Benzyl Chloride Macroinitiator Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

An In-depth Technical Guide to 4-(Chloromethyl)benzyl Alcohol: From Discovery to Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)benzyl alcohol, a bifunctional aromatic compound, has quietly carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive benzylic chloride and a versatile benzyl alcohol moiety, has positioned it as a crucial building block and linker in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of this compound. It delves into detailed experimental protocols for its preparation and its application in the synthesis of prominent drug molecules, including the hematopoietic stem cell mobilizer Plerixafor and various antifungal agents. Furthermore, this document explores its emerging role as a self-immolative linker in antibody-drug conjugates (ADCs), a cutting-edge area of cancer therapy. The information is presented with clearly structured data, detailed methodologies, and visual diagrams to facilitate a deep understanding of the compound's chemistry and its pivotal role in advancing drug discovery and development.

Discovery and History

The specific first synthesis of this compound is not definitively documented in readily accessible literature. However, its conceptual origins can be traced back to the development of chloromethylation reactions of aromatic compounds. The most notable of these is the Blanc chloromethylation reaction , first reported by Gustave Louis Blanc in 1923.[1][2] This reaction involves the introduction of a chloromethyl group (-CH2Cl) onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[1][2]

The Blanc reaction provided a general pathway for the synthesis of chloromethylated arenes, which are valuable intermediates due to the reactivity of the benzylic chloride group. While initially applied to simple aromatic hydrocarbons, the principles of this reaction were extended to substituted benzene derivatives. It is highly probable that this compound was first synthesized as an extension of this methodology, likely by researchers exploring the functionalization of benzyl alcohol or related compounds. The reaction would involve the controlled chloromethylation of benzyl alcohol, directing the substitution to the para position.

The significance of this compound grew with the increasing demand for bifunctional molecules in organic synthesis, particularly in the pharmaceutical industry, where it serves as a versatile scaffold for constructing more complex molecules.

Physicochemical and Spectroscopic Data